N-[1-(2,5-dimethylphenyl)ethyl]-N'-(4-fluorobenzyl)thiourea
Overview
Description
N-[1-(2,5-dimethylphenyl)ethyl]-N'-(4-fluorobenzyl)thiourea is a useful research compound. Its molecular formula is C18H21FN2S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.14094801 g/mol and the complexity rating of the compound is 355. The solubility of this chemical has been described as 1.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of compounds with a thiourea nucleus have been reported, with studies detailing the crystal X-ray diffraction structure, vibrational properties, and quantum chemical calculations. Such compounds demonstrate significant applications in the exploration of molecular structures and the understanding of their physical and chemical properties (Saeed et al., 2010).
Biological Activities
- Some thiourea derivatives have been synthesized and evaluated for their antibacterial and enzyme inhibition activities, highlighting the potential of these compounds in developing new therapeutic agents. These studies suggest that modifications in the thiourea structure can influence biological activity, offering a pathway to design more effective drugs (Aziz‐ur‐Rehman et al., 2014).
Vibrational Spectroscopy and Theoretical Calculations
- Investigations into the vibrational spectroscopy and theoretical calculations of thiourea derivatives provide insights into their structural and conformational properties. These studies are crucial for understanding the interaction mechanisms of these compounds at the molecular level, which is essential for their application in material science and pharmaceuticals (Saeed et al., 2011).
Molecular Docking Studies
- Molecular docking studies of thiourea derivatives have been conducted to explore their potential interactions with biological targets. Such studies are instrumental in the drug discovery process, providing a foundation for the development of new therapeutic agents with enhanced efficacy and specificity (Hussain et al., 2020).
Fluorescence Probe Development
- Novel fluorescence probes based on thiourea derivatives have been developed for the sensitive and specific detection of biological and chemical analytes. These probes offer new tools for analytical applications, including environmental monitoring and biomedical diagnostics (Wang et al., 2016).
Properties
IUPAC Name |
1-[1-(2,5-dimethylphenyl)ethyl]-3-[(4-fluorophenyl)methyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2S/c1-12-4-5-13(2)17(10-12)14(3)21-18(22)20-11-15-6-8-16(19)9-7-15/h4-10,14H,11H2,1-3H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHJAJWSGGLIBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=S)NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49827785 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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